(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
Description
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone features a hybrid scaffold combining an imidazole-pyrimidine core linked to a piperazine moiety and a halogenated aryl ketone group. This structure is characteristic of molecules designed for biological activity, particularly in kinase inhibition or receptor modulation. The imidazole and pyrimidine rings contribute to hydrogen bonding and π-π stacking interactions, while the piperazine enhances solubility and conformational flexibility.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O/c19-13-2-1-3-14(20)17(13)18(27)25-8-6-24(7-9-25)15-10-16(23-11-22-15)26-5-4-21-12-26/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJKBCABFJOHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone , often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
This compound features a complex structure that includes:
- Pyrimidine and imidazole rings : Known for their roles in various biological processes.
- Piperazine moiety : Associated with diverse pharmacological activities, including antipsychotic effects.
- Chloro and fluorine substituents : These halogens can enhance the lipophilicity and bioactivity of the compound.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results in inhibiting bacterial and fungal growth. In vitro studies demonstrated significant activity against various strains, suggesting potential as an antimicrobial agent.
-
Phosphodiesterase (PDE) Inhibition :
- PDE inhibition is crucial in regulating intracellular signaling pathways. Some derivatives of this compound have been evaluated for their ability to inhibit PDE enzymes, which could have implications in treating conditions like asthma and erectile dysfunction.
-
Anticancer Potential :
- Preliminary studies indicate that the compound may induce cytotoxic effects on cancer cell lines. Specifically, it has been observed to reduce viability in MCF-10A cells, a model for human breast epithelial cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
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Formation of the Imidazole-Pyrimidine Linkage :
- Initial reactions involve the coupling of imidazole derivatives with pyrimidine precursors.
-
Piperazine Integration :
- The piperazine ring is introduced through nucleophilic substitution reactions.
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Final Functionalization :
- The introduction of the chloro and fluorophenyl groups is achieved via electrophilic aromatic substitution methods.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Core Substructure Analog: (2-chloro-6-fluorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
This analog differs by a 2-methyl substituent on the imidazole ring (vs. The methyl group increases lipophilicity, which may improve membrane permeability but could reduce water solubility. Such modifications often aim to optimize pharmacokinetic profiles, as seen in drug candidates where methyl groups mitigate rapid metabolism by cytochrome P450 enzymes .
Table 1: Structural and Hypothesized Property Comparison
*logP values based on analogous structures.
Substituent Variations in Aryl Groups
Replacing the 2-chloro-6-fluorophenyl group with other halogens (e.g., bromine) or non-halogenated aryl rings alters electronic and steric properties. For instance:
- Non-halogenated analogs: May diminish electrophilic character, affecting interactions with hydrophobic enzyme pockets.
Piperazine Replacement Studies
Replacing piperazine with morpholine or pyrrolidine alters solubility and hydrogen-bonding capacity:
- Pyrrolidine : Enhances lipophilicity but limits conformational flexibility.
Research Findings and Implications
Substructure-Activity Relationships (SAR)
The imidazole-pyrimidine-piperazine core is critical for activity, as evidenced by frequent substructure analysis in toxicology and drug design . Modifications to this core (e.g., methyl groups) are strategic for balancing potency and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Spectroscopic Validation
Structural elucidation methods, such as NMR and UV spectroscopy (as applied to Z. fabago compounds in ), are essential for confirming the integrity of complex scaffolds like the target compound .
Q & A
Q. What are the critical steps in synthesizing (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone?
The synthesis typically involves multi-step organic reactions, including:
- Coupling of imidazole-pyrimidine intermediates with piperazine derivatives under reflux conditions (e.g., using DMF or THF as solvents) .
- Carbonylation or nucleophilic substitution to attach the 2-chloro-6-fluorophenyl group to the piperazine ring .
- Optimization of reaction parameters such as temperature (60–120°C), solvent polarity, and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to maximize yield (typically 40–70%) and purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C NMR : To confirm substituent positions on the piperazine and aromatic rings .
- High-resolution mass spectrometry (HRMS) : For molecular weight validation .
- Infrared (IR) spectroscopy : To identify carbonyl (C=O) and imidazole N-H stretches .
- Thin-layer chromatography (TLC) : For real-time monitoring of reaction progress .
Q. How do researchers assess the compound’s solubility and stability for pharmacological studies?
- LogP measurements (via shake-flask or HPLC methods) to determine lipophilicity .
- pH-dependent stability tests in buffers (e.g., pH 1–10) to simulate gastrointestinal or physiological conditions .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to facilitate purification .
- Catalyst screening : Test Pd/Xantphos or Cu/I systems for cross-coupling efficiency .
- Flow chemistry : Implement continuous-flow reactors to enhance reaction control and scalability .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- 2D NMR techniques (e.g., COSY, NOESY) to differentiate overlapping proton signals in the piperazine and imidazole regions .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and substituent orientation .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl-piperazine derivatives) .
Q. How to design assays for evaluating the compound’s mechanism of action against biological targets?
- Enzyme inhibition assays : Use fluorogenic substrates to measure activity against kinases or proteases (e.g., IC50 determination) .
- Computational docking : Perform molecular dynamics simulations to predict binding affinities with targets like histamine receptors .
- Competitive binding studies : Employ radiolabeled ligands (e.g., [3H]-ligands) to quantify receptor occupancy .
Q. What frameworks assess the compound’s environmental persistence and degradation pathways?
- OECD 307 guideline : Conduct soil biodegradation studies under aerobic/anaerobic conditions .
- LC-MS/MS analysis : Identify transformation products (e.g., hydroxylated or dehalogenated metabolites) in simulated wastewater .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) based on structural descriptors .
Q. How can variability in biological activity across assays be methodologically addressed?
- Standardized protocols : Use cell lines with consistent expression levels of target receptors (e.g., HEK293T for GPCRs) .
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends in potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
